molecular formula C20H18N4O3S2 B6555407 3-cyclopropyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-80-1

3-cyclopropyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555407
CAS No.: 1040670-80-1
M. Wt: 426.5 g/mol
InChI Key: HZYJPXXOGHOPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The structure features:

  • A cyclopropyl group at position 3, which may enhance metabolic stability and influence steric interactions.
  • A 1,2,4-oxadiazol-5-ylmethylsulfanyl substituent at position 2, conjugated with a 4-ethoxyphenyl group. The oxadiazole ring is a bioisostere for ester or amide groups, improving pharmacokinetic properties .
  • The fused thieno-pyrimidinone core, which provides a planar heterocyclic system conducive to intercalation or enzyme binding .

Properties

IUPAC Name

3-cyclopropyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-2-26-14-7-3-12(4-8-14)18-22-16(27-23-18)11-29-20-21-15-9-10-28-17(15)19(25)24(20)13-5-6-13/h3-4,7-10,13H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYJPXXOGHOPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5CC5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthetic Route 1: : The synthesis begins with the preparation of a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl precursor, followed by a series of nucleophilic substitution reactions and cyclizations to yield the final compound.

  • Reaction Conditions: : Typically involves controlled environments like inert atmosphere, specific temperatures, and pH levels.

Industrial Production Methods:

  • Industrial synthesis often scales up the laboratory protocols with considerations for yield optimization, safety measures, and cost-effectiveness.

  • Batch processing and continuous flow techniques are commonly employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

  • Reduction: : Reduction can transform functional groups such as oxadiazole rings into more reduced forms.

  • Substitution: : Commonly undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed:

  • Products vary based on the reaction type but typically include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for complex organic synthesis and materials.

Biology

  • Its molecular structure suggests potential as a biochemical probe or drug candidate.

Medicine

  • Investigated for pharmacological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

  • Explored for uses in developing new materials with unique properties.

Mechanism of Action

  • Molecular Targets: : Potentially targets specific enzymes or receptors due to its structural motifs.

  • Pathways Involved: : It can influence signaling pathways by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in Thieno-Pyrimidinones

Table 1: Key Structural and Physicochemical Differences
Compound Name / ID Core Structure Substituents at Key Positions Melting Point (°C) Yield (%) Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Cyclopropyl, 2-(4-ethoxyphenyl-oxadiazole) N/A N/A
3-(Benzylideneamino)-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (4a) Pyrido-thieno[2,3-d]pyrimidinone Arylideneamino at position 3, methyl at 7 166–168 92
CAS 1040652-14-9 (Analog) Thieno[3,2-d]pyrimidin-4-one 3-Cyclopropyl, 2-(pyridin-2-yl-oxadiazole) N/A N/A
3-(4-Chlorobenzylideneamino)-7-methyl analog (4b) Pyrido-thieno[2,3-d]pyrimidinone 4-Chloroarylideneamino at 3, methyl at 7 198–200 85
Key Observations:

Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., 4-chloro in 4b) increase melting points (198–200°C) compared to unsubstituted arylidenes (4a: 166–168°C) due to enhanced intermolecular interactions . The target compound’s 4-ethoxyphenyl group (electron-donating) may lower its melting point relative to 4b.

Synthetic Yields: Yields for arylideneamino derivatives (62–92%) suggest that substituent electronic properties influence reaction efficiency. Hydroxy-substituted analogs (e.g., 4c) show lower yields (62%), likely due to side reactions . The target compound’s synthesis may face similar challenges depending on oxadiazole reactivity.

Replacing 4-ethoxyphenyl with pyridin-2-yl (CAS 1040652-14-9) may alter solubility and target binding. Pyridine’s basicity could improve aqueous solubility, whereas ethoxy groups enhance lipophilicity .

Pharmacological Implications

  • Thieno-pyrimidinones with oxadiazole motifs (e.g., the target compound) are hypothesized to exhibit anticancer activity via kinase inhibition or DNA intercalation, as seen in related fused polyheterocycles .
  • Cyclopropyl groups are associated with improved metabolic stability in drug candidates, suggesting the target compound may have a longer half-life than methyl- or aryl-substituted analogs .

Biological Activity

The compound 3-cyclopropyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines elements from thieno[3,2-d]pyrimidine and oxadiazole, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S, and it features a cyclopropyl group, an ethoxyphenyl moiety, and an oxadiazole ring. The presence of these functional groups is significant as they contribute to the compound's reactivity and interaction with biological targets.

Structural Representation

PropertyDescription
Molecular FormulaC19H19N3O2SC_{19}H_{19}N_{3}O_{2}S
IUPAC NameThis compound
Molecular Weight357.44 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine structures exhibit promising anticancer activity. For instance, a study demonstrated that derivatives with similar scaffolds showed significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions of this compound with microtubules may enhance its efficacy against various cancer types.

Antimicrobial Activity

The oxadiazole moiety is recognized for its antimicrobial properties. Research has shown that derivatives of oxadiazoles can exhibit antibacterial and antifungal activities. The compound likely shares this characteristic due to its structural similarity to known antimicrobial agents.

The proposed mechanism of action for this compound involves the inhibition of key enzymes or proteins involved in cellular processes. The thieno[3,2-d]pyrimidine backbone may act as a scaffold for binding to target sites on proteins, thereby disrupting their function. This interaction could lead to altered signaling pathways that are critical in disease progression.

Case Studies

  • Study on Anticancer Activity : A recent publication highlighted the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of oxadiazole derivatives. The results showed that compounds with similar functional groups demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.